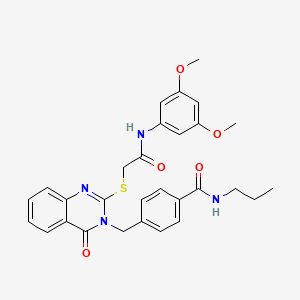

4-((2-((2-((3,5-二甲氧基苯基)氨基)-2-氧代乙基)硫)-4-氧代喹唑啉-3(4H)-基)甲基)-N-丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

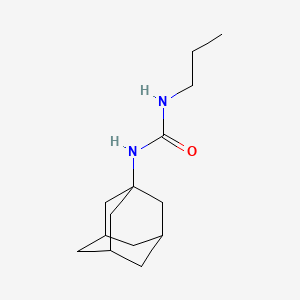

The compound appears to be a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered rings, one aromatic benzene ring, and a nitrogen-containing pyrimidine ring. The structure of the compound suggests it may have potential biological activity, given the presence of a dimethoxyphenyl group, which is often seen in compounds with pharmacological properties.

Synthesis Analysis

The synthesis of quinazoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles is achieved through the reaction of 2-amino-N'-arylbenzamidines with Appel salt in the presence of Hünig's base, yielding products in moderate to good yields . Similarly, the cyclization of 2-benzoylamino-N-methyl-thiobenzamides to 3-methyl-2-phenylquinazolin-4-thiones is catalyzed by sodium methoxide, indicating that the synthesis of such compounds often requires strong bases or nucleophilic agents for ring closure .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using various spectroscopic techniques. For example, the characterization of 3-methyl-2-phenylquinazolin-4-thiones was achieved through 1H- and 13C-NMR spectra . Additionally, vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with DFT calculations, can provide detailed insights into the molecular structure and confirm the theoretical predictions with experimental values .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including hydrolysis under acidic or basic conditions. The behavior of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile towards acid and base hydrolysis has been investigated, which is relevant for understanding the stability and reactivity of such compounds . The kinetics of these reactions can be monitored using techniques like UV-VIS spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be quite diverse. Theoretical calculations can predict properties such as molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties. Charge transfer within the molecule can be inferred from natural bond orbital analysis, which is crucial for understanding the compound's reactivity . Moreover, molecular docking studies can suggest potential biological activities, as seen with the binding affinity value of -7.6 kcal/mol for the inhibition of the BRCA2 complex .

Antibacterial Activity Case Study

A case study involving the antibacterial activity of quinazoline derivatives is presented in the synthesis of thioglycolic amino acid derivatives and dipeptides containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety. These compounds were tested for their antimicrobial activities, with some showing promising results when compared to tetracycline, a known antibiotic . This suggests that the compound may also possess antibacterial properties, warranting further investigation.

科学研究应用

合成与表征

研究人员已经开发了各种合成路线和方法来制备喹唑啉酮衍生物,包括与所讨论的化学结构相似的那些。该合成涉及不同的策略,例如环缩合反应,在无溶剂条件下或在水作为绿色溶剂中使用四丁基溴化铵等新型催化剂,利用 2-氨基苯甲酰胺与芳香醛。这些方法旨在提高合成过程的效率、产率和环境友好性(Davoodnia 等,2010),(Hikawa 等,2012)。

抗菌活性

对喹唑啉酮衍生物针对各种细菌和真菌菌株的抗菌活性进行了评估。已经合成并测试了新型喹唑啉酮化合物抑制微生物生长的能力,显示出作为抗菌剂的潜力。这项研究对于开发针对耐药菌株的新型治疗剂至关重要(Habib 等,2013)。

抗肿瘤活性

已经设计、合成和评估了一些喹唑啉酮衍生物的体外抗肿瘤活性。这些化合物表现出广谱抗肿瘤特性和对某些癌细胞系的选择性,表明它们在癌症治疗中的潜力。还进行了分子对接研究以了解它们在分子水平上的作用模式,特别是它们与参与癌症进展的特定蛋白质或酶的相互作用(Al-Suwaidan 等,2016)。

抗氧化剂研究

对喹唑啉酮衍生物的研究已扩展到评估它们的抗氧化特性。这些研究涉及合成和表征化合物清除自由基的潜力,并将其功效与常见抗氧化剂进行比较。此类特性对于开发能够减轻氧化应激相关疾病的治疗剂至关重要(Al-azawi,2016)。

属性

IUPAC Name |

4-[[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O5S/c1-4-13-30-27(35)20-11-9-19(10-12-20)17-33-28(36)24-7-5-6-8-25(24)32-29(33)39-18-26(34)31-21-14-22(37-2)16-23(15-21)38-3/h5-12,14-16H,4,13,17-18H2,1-3H3,(H,30,35)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUUGNAUCFGLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)

![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)